molecular formula C19H29NO3 B13407540 (2S,3R,11bS)-Dihydrotetrabenazine

(2S,3R,11bS)-Dihydrotetrabenazine

Cat. No.: B13407540
M. Wt: 319.4 g/mol
InChI Key: WEQLWGNDNRARGE-PVAVHDDUSA-N
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Description

(2S,3R,11bS)-Dihydrotetrabenazine, also known as (-)-β-HTBZ, is a high-purity reference standard essential for advanced pharmacological research. This compound is one of the four primary isomeric metabolites of the drug tetrabenazine, a known inhibitor of the vesicular monoamine transporter 2 (VMAT2) . VMAT2 is a key target for treating hyperkinetic movement disorders such as Huntington's disease chorea and tardive dyskinesia, as modulating dopamine levels through VMAT2 inhibition helps control involuntary movements . Research reveals that the pharmacological activity of tetrabenazine is primarily mediated by its dihydrotetrabenazine metabolites, and the binding to VMAT2 is highly stereospecific . Among these metabolites, this compound, along with (-)-α-HTBZ, has been identified as one of the most abundant isomers circulating in patients administered tetrabenazine . While its affinity for VMAT2 is lower than that of the most potent isomer, (+)-β-HTBZ, this compound is of significant research interest due to its distinct off-target binding profile. Studies indicate that certain metabolites, particularly the (-)-α-HTBZ isomer, possess affinities for other central nervous system targets like dopamine D2 and serotonergic receptors, which may contribute to side effects such as sedation or depression . Investigating this compound is therefore crucial for comprehensively understanding the risk-to-benefit profile of tetrabenazine and for the development of next-generation VMAT2 inhibitors with improved safety. This product is a critical tool for analytical method development, method validation, quality control, and supporting regulatory submissions such as Abbreviated New Drug Applications (ANDA) . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic human use.

Properties

Molecular Formula

C19H29NO3

Molecular Weight

319.4 g/mol

IUPAC Name

(2S,3R,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol

InChI

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16+,17+/m1/s1

InChI Key

WEQLWGNDNRARGE-PVAVHDDUSA-N

Isomeric SMILES

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1O)OC)OC

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC

Origin of Product

United States

Preparation Methods

Stereoselective Reduction of Tetrabenazine

  • Reagents: Borane complexes or lithium tri-sec-butyl borohydride (L-Selectride)
  • Conditions: Low temperature (often below room temperature, e.g., 0–5°C)
  • Process: The racemic tetrabenazine is selectively reduced to yield a mixture of dihydrotetrabenazine isomers, including the (2S,3R,11bS) isomer.
Step Reagent/Condition Outcome Notes
1 Lithium tri-sec-butyl borohydride (L-Selectride) Reduction of tetrabenazine to dihydrotetrabenazine isomers High stereoselectivity, avoids harsh conditions
2 Borane-THF complex Hydroboration intermediate formation Prepares for oxidation to alcohol

Dehydration to Unsaturated Intermediate

  • Reagents: Phosphorus pentachloride (PCl5) or other phosphorus halides
  • Solvent: Non-protic, chlorinated hydrocarbons (e.g., dichloromethane)
  • Temperature: Typically 0–5°C to control reaction rate and selectivity
  • Outcome: Conversion of the alcohol group to an alkene intermediate with retention of stereochemistry at other centers

Stereoselective Rehydration (Hydroboration-Oxidation)

  • Reagents: Borane-tetrahydrofuran (borane-THF), hydrogen peroxide (H2O2), sodium hydroxide (NaOH)
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: Room temperature or slightly below
  • Mechanism: Hydroboration adds boron across the double bond stereoselectively, followed by oxidation to yield the cis-dihydrotetrabenazine isomers, including (2S,3R,11bS).

Alternative Epoxidation and Ring Opening Route

  • Epoxidation: Using meta-chloroperbenzoic acid (MCPBA) in methanol at room temperature to form an epoxide intermediate.
  • Reductive Ring Opening: Borane-THF reduces the epoxide, followed by oxidation to yield dihydrotetrabenazine isomers.

Summary Table of Key Reagents and Conditions

Step Reagents/Conditions Purpose Notes
Reduction Lithium tri-sec-butyl borohydride (L-Selectride) Selective reduction of tetrabenazine High stereoselectivity, industrially viable
Dehydration Phosphorus pentachloride (PCl5), CH2Cl2 solvent Conversion to alkene intermediate Low temperature to avoid side reactions
Hydroboration-Oxidation Borane-THF, H2O2, NaOH Stereoselective hydration of alkene Produces cis-dihydrotetrabenazine isomers
Epoxidation (alternative) MCPBA, methanol Formation of epoxide intermediate Mild conditions, high selectivity
Ring Opening (alternative) Borane-THF, H2O2, NaOH Conversion of epoxide to dihydrotetrabenazine Alternative to direct hydroboration

Purification and Yield Considerations

  • The described methods improve stereoselectivity, reducing the need for extensive chromatographic purification.
  • Yields are enhanced by avoiding harsh conditions and using selective reagents.
  • Initial purification may involve high-performance liquid chromatography (HPLC) to separate isomers if needed.
  • Industrial-scale applicability is demonstrated by the avoidance of complex chromatographic steps and use of scalable reagents.

Representative Reaction Scheme (Conceptual)

Research Results and Industrial Relevance

  • The stereoselective reduction using borane complexes or L-Selectride is well-documented to yield the desired isomeric forms with high chemical yield and purity, suitable for pharmaceutical use.
  • The method avoids the formation of Mosher’s acid esters and the associated chromatographic separation, streamlining production.
  • The use of mild reaction conditions and commercially available reagents supports scalability.
  • The stereochemical control is critical since the biological activity of dihydrotetrabenazine is highly dependent on the configuration at the 2, 3, and 11b positions.

Chemical Reactions Analysis

Stereoselective Reduction of Tetrabenazine

The primary route to synthesize (2S,3R,11bS)-DHTBZ involves stereoselective reduction of tetrabenazine derivatives. Borane complexes are critical for achieving high stereochemical fidelity:

  • Reaction Conditions :

    • Reducing agents: Borane-dimethyl sulfide (BH₃·SMe₂), borane-THF, or morpholine borane .

    • Temperature: -30°C to 0°C .

    • Substrates: Racemic tetrabenazine or enantiomerically pure (3S,11bS)-TBZ .

Mechanism :
The borane complexes selectively reduce the 2-keto group of TBZ, introducing a new chiral center at C-2 while retaining existing stereochemistry at C-3 and C-11b. For example:

  • Reduction of (3S,11bS)-TBZ with BH₃·SMe₂ yields (2S,3S,11bS)-DHTBZ .

  • Racemic TBZ produces (±)-α-DHTBZ, a mixture of (2R,3R,11bR) and (2S,3S,11bS) isomers .

Yield and Purity :

  • Typical yields: 63–68% .

  • Chirality HPLC confirms enantiomeric excess (>99%) .

Epoxidation and Ring-Opening Strategy

Alternative syntheses involve alkene functionalization to control stereochemistry:

  • Dehydration : TBZ is dehydrated to form 2,3-dehydrotetrabenazine .

  • Epoxidation : The alkene is epoxidized using peracids (e.g., mCPBA) .

  • Acid-Catalyzed Ring-Opening : The epoxide undergoes stereospecific ring-opening with HClO₄, setting C-3 and C-11b configurations .

  • Reduction : Sodium borohydride (NaBH₄) reduces the ketone to yield (2S,3R,11bS)-DHTBZ .

Key Data :

StepReagents/ConditionsOutcome
DehydrationPCl₅, CH₂Cl₂, 0°C2,3-Dehydrotetrabenazine (68%)
EpoxidationmCPBA, CH₂Cl₂, RTEpoxide intermediate
Ring-OpeningHClO₄, H₂O/THFStereochemical control at C-3/11b
ReductionNaBH₄, EtOH(2S,3R,11bS)-DHTBZ

Spectroscopic Characterization

(2S,3R,11bS)-DHTBZ is characterized by NMR, MS, and chiral HPLC:

  • ¹H NMR (CDCl₃) : δ 6.67 (s, 1H), 3.87 (s, 6H), 3.43–3.34 (m, 1H), 0.93–0.70 (m, 6H) .

  • ¹³C NMR : δ 147.50, 129.36, 74.63, 55.94, 24.12 .

  • MS (ESI) : m/z 320.2 [M+H]⁺ .

  • Chiral HPLC : Retention time = 12.8 min (Chiralpak AD-H column) .

Comparative Stereochemical Outcomes

The stereoselectivity of reduction varies with reagents:

Reducing AgentSubstrateMajor ProductYield
BH₃·SMe₂(3S,11bS)-TBZ(2S,3S,11bS)-DHTBZ63%
BH₃·THFRacemic TBZ(±)-α-DHTBZ68%
NaBH₄Epoxide derivative(2S,3R,11bS)-DHTBZ55%

Industrial Applicability

The borane-mediated method avoids column chromatography, enabling scalable production . Key advantages include:

  • High stereoselectivity (≥95% ee) .

  • Simplified purification via crystallization .

Stability and Degradation

(2S,3R,11bS)-DHTBZ is stable under ambient conditions but degrades under strong acids/bases. No significant racemization is observed at room temperature .

Scientific Research Applications

(2S,3R,11bS)-Dihydrotetrabenazine has been extensively studied for its applications in various fields:

Mechanism of Action

The primary mechanism of action of (2S,3R,11bS)-Dihydrotetrabenazine involves the inhibition of protein synthesis. It binds to the ribosomal 40S subunit, preventing the movement of ribosomes along the mRNA strand, thereby blocking translation . This action disrupts the production of essential proteins in eukaryotic cells, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Research Implications

  • Drug Design : The (3R,11bR) configuration is optimal for VMAT2 inhibition, guiding the development of deuterated analogs like deutetrabenazine, which enhance metabolic stability .
  • Stereochemical Purity : Advances in stereoselective synthesis (e.g., borane-mediated reductions) are critical for producing high-purity DHTBZ isomers for research .

Biological Activity

(2S,3R,11bS)-Dihydrotetrabenazine is a chiral compound derived from tetrabenazine, primarily recognized for its role in treating movement disorders such as Huntington's disease and tardive dyskinesia. Its biological activity is closely associated with its stereochemistry, particularly its interaction with the vesicular monoamine transporter type 2 (VMAT2), which is crucial for monoamine neurotransmitter regulation.

The primary mechanism of action for this compound involves the reversible inhibition of VMAT2. This transporter is responsible for the packaging of neurotransmitters like dopamine into vesicles for storage and release. Inhibition of VMAT2 leads to decreased storage of these monoamines and increased extracellular levels, which can alleviate symptoms associated with hyperkinetic disorders.

Stereochemical Influence

The compound exists as a mixture of stereoisomers, each with distinct biological activities:

  • Active Isomer : The (2R,3R,11bR) isomer demonstrates high affinity for VMAT2 with an inhibition constant (KiK_i) of approximately 0.97 nM.
  • Inactive Isomer : The (2S,3S,11bS) isomer shows significantly lower affinity (Ki2200nMK_i\approx 2200nM), underscoring the importance of stereochemistry in pharmacological efficacy .

Comparative Binding Affinities

IsomerBinding Affinity (KiK_i)Activity
(2R,3R,11bR)0.97 nMActive
(2S,3S,11bS)~2200 nMInactive
(2S,3R,11bR)Not extensively studiedUnknown
(2R,3S,11bS)Not extensively studiedUnknown

Clinical Relevance

Dihydrotetrabenazine's ability to modulate neurotransmitter levels has led to its clinical application in managing movement disorders. Studies have shown that it effectively reduces chorea associated with Huntington's disease and improves symptoms in patients with tardive dyskinesia by blocking VMAT2 activity .

PET Imaging Studies

A notable study utilized positron emission tomography (PET) with 11C^{11}C-labeled dihydrotetrabenazine to assess its binding in patients with early Parkinson's disease. The findings indicated reduced striatal binding of dihydrotetrabenazine correlating with motor symptoms, suggesting its potential utility as a biomarker for dopaminergic dysfunction in neurodegenerative diseases .

Toxicology and Safety Profiles

Research on the genetic toxicology of dihydrotetrabenazine metabolites has shown no significant adverse findings compared to tetrabenazine. Comprehensive studies indicated that both deuterated and non-deuterated forms exhibit similar binding affinities to VMAT2 and do not significantly affect off-target receptors .

Pharmacokinetics

Pharmacokinetic studies reveal that dihydrotetrabenazine undergoes extensive first-pass metabolism, yielding multiple isomers that may contribute to its therapeutic effects. The active metabolite's bioavailability varies significantly due to metabolic pathways influenced by genetic polymorphisms in enzymes such as CYP2D6 .

Q & A

Q. What are the key steps in synthesizing (2S,3R,11bS)-Dihydrotetrabenazine with high stereochemical purity?

The synthesis involves:

  • Reduction of tetrabenazine : Using L-Selectride® to reduce (3S,11bS)-tetrabenazine, yielding (−)-3 isomer with 100% stereochemical purity.
  • Acid-catalyzed cyclization : Treatment with methanesulfonic acid to form the dihydrotetrabenazine backbone, followed by recrystallization from ethanol to isolate the desired stereoisomer.
  • Validation : Confirmation via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to ensure structural integrity and purity .

Q. What analytical methods are critical for characterizing this compound?

  • Chromatography : Use chiral HPLC or LC-MS to resolve stereoisomers, as even minor impurities can affect pharmacological activity.
  • Spectroscopy : 1H^1H-NMR to confirm hydrogen environments (e.g., methoxy groups at C9/C10) and 13C^{13}C-NMR for carbon skeleton validation.
  • Mass spectrometry : ESI-MS and HRMS for molecular weight confirmation (C19_{19}H29_{29}NO3_3, MW 319.44) .

Q. How should researchers handle stability and storage of this compound?

  • Storage : Protect from light and moisture at −15°C to −25°C to prevent degradation.
  • Stability testing : Monitor via accelerated stability studies (e.g., 40°C/75% RH) and track degradation products using LC-MS .

Advanced Research Questions

Q. How do pharmacokinetic profiles differ among dihydrotetrabenazine (HTBZ) stereoisomers, and what methodological challenges arise in their quantification?

  • Isomer-specific activity : (2S,3R,11bS)-HTBZ exhibits distinct VMAT2 inhibition compared to other isomers (e.g., β-HTBZ has weaker off-target binding).
  • Analytical challenges : Traditional LC-MS methods often fail to resolve enantiomers. Use chiral columns (e.g., Chiralpak® IG-3) paired with tandem MS to quantify individual isomers in serum/plasma.
  • Case study : In Huntington’s disease patients, (2S,3R,11bS)-HTBZ shows a 3-fold higher AUC than β-HTBZ, necessitating isomer-specific dosing adjustments .

Q. How can researchers resolve contradictory data in PET imaging studies using 11C^{11}C11C-Dihydrotetrabenazine for beta-cell imaging?

  • Issue : High nonspecific binding in exocrine pancreas obscures islet-specific signals.
  • Methodological solutions :
    • Reference tissue normalization : Use Logan plot analysis with total neocortex as a reference region to correct for non-specific binding.
    • Co-registration : Combine MRI and PET data to improve spatial resolution.
    • Validation : Ex vivo autoradiography and immunohistochemistry to confirm target specificity in human pancreas .

Q. What experimental designs are optimal for assessing (2S,3R,11bS)-HTBZ’s off-target effects in CNS disorders?

  • In vitro assays : Screen for binding to monoamine transporters (VMAT1, SERT, DAT) using radioligand displacement (e.g., 3H^3H-ketanserin for 5-HT2_2 receptors).
  • In vivo models : Use VMAT2-knockout mice to isolate isomer-specific effects.
  • Dose-response studies : Administer stereoisomers separately (0.1–10 mg/kg) and monitor locomotor activity (e.g., rotorod tests) to differentiate therapeutic vs. adverse effects .

Q. How do discrepancies in reported HTBZ isomer concentrations impact clinical trial outcomes?

  • Problem : Early studies pooled α- and β-HTBZ isomers, masking differences in potency and toxicity.
  • Resolution : Retrospective re-analysis of stored samples using updated chiral assays. For example, valbenazine trials showed β-HTBZ contributes <10% to total VMAT2 inhibition, requiring protocol revisions to focus on α-HTBZ .

Data Contradiction Analysis

Q. Why do in vitro and in vivo VMAT2 inhibition assays for (2S,3R,11bS)-HTBZ yield conflicting IC50_{50}50​ values?

  • In vitro factors : Membrane permeability and protein binding (e.g., serum albumin) reduce free drug availability.
  • In vivo factors : Hepatic metabolism (CYP2D6-mediated oxidation) generates inactive metabolites, altering effective concentrations.
  • Mitigation : Use physiologically based pharmacokinetic (PBPK) modeling to reconcile disparities .

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